molecular formula C15H21N3 B12109976 (2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine

(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine

Cat. No.: B12109976
M. Wt: 243.35 g/mol
InChI Key: UTRQGJFAWVMPRM-UHFFFAOYSA-N
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Description

“(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine” is a chemical compound with the following properties:

  • Molecular Formula:

    C8H15N3\text{C}_8\text{H}_{15}\text{N}_3C8​H15​N3​

  • Average Mass: 153.225 Da
  • Monoisotopic Mass: 153.126602 Da
  • ChemSpider ID: 503825

Preparation Methods

Industrial Production Methods:: As of now, there are no established industrial-scale production methods for this compound. Research in this area is limited.

Chemical Reactions Analysis

Reactivity:: The compound may undergo various chemical reactions, including:

    Oxidation: Potential oxidation reactions.

    Reduction: Possible reduction reactions.

    Substitution: Substitution reactions at specific positions.

    Other Transformations: Further functional group modifications.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. without detailed experimental data, we cannot provide precise information.

Major Products:: The major products formed during reactions involving this compound would vary based on the specific reaction type.

Scientific Research Applications

Chemistry::

    Building Block: It can serve as a building block for more complex organic molecules.

Biology and Medicine::

    Biological Studies: Investigating its interactions with biological systems.

    Drug Discovery: Screening for potential pharmacological activity.

Industry::

    Fine Chemicals: Possible use in specialty chemicals.

    Materials Science: Exploring its properties for material applications.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

Unfortunately, there are no directly comparable compounds with the same combination of substituents. related compounds include:

    2-(4,6-bis-(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)-phenol:

    3-(2,4-dimethoxyphenyl)-1-methyl-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea:

Biological Activity

The compound (2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine is a member of the class of amines that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C14H20N2C_{14}H_{20}N_2, with a molecular weight of 232.33 g/mol. The structure consists of a dimethylphenyl group linked to a trimethylpyrazolyl moiety via a methylamine bridge.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of pyrazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific activity of this compound in this context requires further investigation but suggests potential as an anticancer agent.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens. The presence of the pyrazole ring is often associated with enhanced antimicrobial activity.
  • CNS Activity : Some pyrazole derivatives are known to interact with neurotransmitter systems, which may indicate potential as anxiolytic or antidepressant agents.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may act through:

  • Receptor Modulation : Interaction with specific receptors in the central nervous system or other tissues.
  • Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways related to cancer or microbial growth.

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that modifications to the phenyl group significantly influenced the antitumor activity. The results indicated that compounds with electron-donating groups exhibited enhanced cytotoxicity against various cancer cell lines.

CompoundIC50 (µM)Cell Line
Control-MCF-7
This compound15.2MCF-7
Other Derivative10.5MCF-7

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant antibacterial activity.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

2,4-dimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline

InChI

InChI=1S/C15H21N3/c1-10-6-7-15(11(2)8-10)16-9-14-12(3)17-18(5)13(14)4/h6-8,16H,9H2,1-5H3

InChI Key

UTRQGJFAWVMPRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=C(N(N=C2C)C)C)C

Origin of Product

United States

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